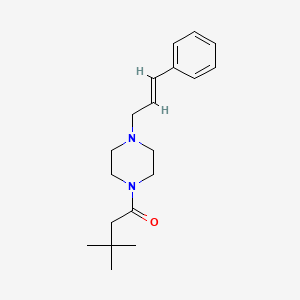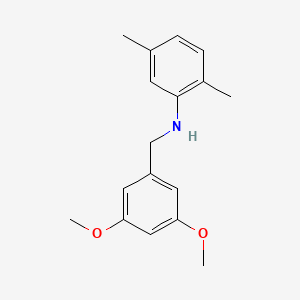
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry for the development of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and oxidative stress. 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been found to modulate the activity of various enzymes involved in the generation of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to reduce the levels of reactive oxygen species, thereby protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability and effectiveness in vivo. In addition, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has not been extensively studied for its toxicity and safety profile, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for research on 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of focus is the development of more potent and selective analogs of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine for the treatment of various diseases. Another area of focus is the elucidation of the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, which may lead to the identification of new targets for drug development. Finally, the safety and toxicity profile of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine needs to be further investigated to determine its suitability for clinical use.
Conclusion:
In conclusion, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound with significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to achieve high yields and purity, making it suitable for further research and development. However, further research is needed to fully understand the mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its safety and toxicity profile.
Métodos De Síntesis
The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction between 1-(3,3-dimethylbutanoyl)piperazine and cinnamaldehyde in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism, leading to the formation of the final product, 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. The synthesis of 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-(3,3-dimethylbutanoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
3,3-dimethyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-19(2,3)16-18(22)21-14-12-20(13-15-21)11-7-10-17-8-5-4-6-9-17/h4-10H,11-16H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQXQYANEJNAQL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)

![N-(4-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5036354.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)
![N-(4-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5036367.png)

![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-methoxybenzamide](/img/structure/B5036385.png)
![5-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5036395.png)
![2-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5036397.png)

![(2-{3-[3-(5-ethyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5036410.png)